molecular formula C8H12N2O2S B11810425 2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)acetic acid

2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)acetic acid

Cat. No.: B11810425
M. Wt: 200.26 g/mol
InChI Key: LZZAQFFBEGNVEU-UHFFFAOYSA-N
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Description

2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)acetic acid is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)acetic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure. The thioacetic acid moiety is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of catalysts such as iodine to facilitate the cyclocondensation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioacetic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrazoles, and various substituted derivatives depending on the nucleophile used in the substitution reactions.

Scientific Research Applications

2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The thioacetic acid moiety can interact with metal ions, affecting various biochemical pathways. These interactions can lead to the modulation of biological processes, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole structure but with a carboxylic acid moiety instead of thioacetic acid.

    1-Methyl-1H-pyrazole-5-thioacetic acid: Similar structure with a methyl group instead of an ethyl group.

    2-(1H-Pyrazol-5-yl)acetic acid: Lacks the ethyl and thio groups but retains the pyrazole and acetic acid moieties.

Uniqueness

2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)acetic acid is unique due to the presence of both the ethyl group and the thioacetic acid moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-[(2-ethylpyrazol-3-yl)methylsulfanyl]acetic acid

InChI

InChI=1S/C8H12N2O2S/c1-2-10-7(3-4-9-10)5-13-6-8(11)12/h3-4H,2,5-6H2,1H3,(H,11,12)

InChI Key

LZZAQFFBEGNVEU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CSCC(=O)O

Origin of Product

United States

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